4-Imidazolidinone, 2-imino-5,5-diphenyl-

Description

Nomenclature and Structural Context within Imidazolidinone Heterocycles

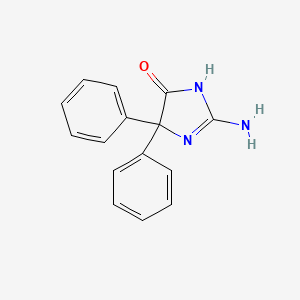

4-Imidazolidinone, 2-imino-5,5-diphenyl- is a distinct organic molecule built upon a five-membered heterocyclic ring. Imidazolidinones are a class of heterocycles structurally related to imidazolidine (B613845), featuring a saturated C₃N₂ core with a carbonyl group at either the 2 or 4 position. wikipedia.org The compound belongs to the 4-imidazolidinone subclass, indicating the carbonyl (C=O) group is located at the fourth position of the ring.

The systematic IUPAC name for this compound is 2-amino-4,4-diphenyl-1H-imidazol-5-one. nih.gov This name clarifies the tautomeric form where the imino group is represented as an exocyclic amino group. The structure is characterized by a central imidazolidinone ring, a geminal arrangement of two phenyl groups at position 5, and an imino group at position 2. This specific substitution pattern confers a high degree of rigidity and specific stereoelectronic properties to the molecule.

Below is a summary of its key identifiers.

| Identifier | Value |

| IUPAC Name | 2-amino-4,4-diphenyl-1H-imidazol-5-one nih.gov |

| CAS Number | 26975-70-2 nih.govepa.gov |

| Molecular Formula | C₁₅H₁₃N₃O nih.gov |

| Molecular Weight | 251.28 g/mol nih.gov |

| Synonyms | 4H-Imidazol-4-one, 2-amino-3,5-dihydro-5,5-diphenyl- nih.gov |

Significance of the 2-Iminoimidazolidinone Scaffold in Contemporary Organic Chemistry Research

The 2-iminoimidazolidinone scaffold is a valuable structural motif in organic chemistry. Its significance stems from its presence in molecules with interesting chemical and physical properties, and its utility as a building block for more complex structures.

The broader class of imidazolidinones has been extensively studied. For instance, 4-imidazolidinones are recognized for their role in the development of organocatalysts, which work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes. wikipedia.org Furthermore, the 5,5-diphenyl substituted imidazolidine core is a key feature in well-known compounds like Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), a widely used anticonvulsant agent. bepls.comasianpubs.org This highlights the importance of the 5,5-diphenyl substitution on the imidazolidine ring system in conferring specific biological activities.

The introduction of a 2-imino group adds another layer of chemical functionality. Imino-containing heterocycles, such as 2-imino-thiazolidin-4-ones, have been investigated for a range of biological activities, including antifungal properties. mdpi.com The 2-imino group in the 2-iminoimidazolidinone scaffold provides a site for potential chemical modifications, allowing chemists to synthesize a library of derivatives for further study. The combination of the rigid 5,5-diphenylimidazolidinone core with the reactive imino group makes this scaffold a versatile platform for designing novel compounds with tailored properties for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

26975-70-2 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-amino-4,4-diphenyl-1H-imidazol-5-one |

InChI |

InChI=1S/C15H13N3O/c16-14-17-13(19)15(18-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19) |

InChI Key |

KMAGLUVYQQBXIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)C3=CC=CC=C3 |

Other CAS No. |

26975-70-2 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Characterization of 4 Imidazolidinone, 2 Imino 5,5 Diphenyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular structure. The ¹H NMR spectrum gives data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type.

For the 5,5-diphenyl-imidazolidinone core, the two phenyl groups produce complex signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The protons on the imidazolidinone ring nitrogens (N-H) appear as singlets that can be exchangeable with deuterium (B1214612) oxide (D₂O). In the ¹³C NMR spectrum, the key signals include the quaternary carbon at the 5-position (C5), the carbonyl carbon (C4), and the imino carbon (C2), in addition to the aromatic carbons.

Detailed spectroscopic data has been reported for the closely related derivative, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. nih.gov The analysis of this derivative provides a clear example of the spectral features characteristic of this class of compounds.

Table 1: ¹H and ¹³C NMR Data for 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one in CDCl₃ nih.gov

| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Remarks |

| ¹H | 7.26–7.62 | m, Ar-H (14H) |

| 9.17 | s, Imidazole (B134444) N-H (1H) | |

| 9.95 | s, Amine N-H (1H) | |

| 10.11 | s, O-H (1H) | |

| ¹³C | 78.53 | C5 (quaternary, C-Ph₂) |

| 116.00, 116.18, 123.89, 127.62, 128.02, 128.74, 130.57, 135.00 | Aromatic Carbons | |

| 141.36 | C2 (C=N) | |

| 168.32 | C4 (C=O) |

Note: Data sourced from a study on a derivative compound.

The chemical shift of the quaternary carbon C5 at 78.53 ppm is characteristic for a carbon atom bonded to two phenyl rings and a nitrogen atom within the heterocyclic core. nih.govnih.gov The downfield shifts of the C2 and C4 carbons confirm their respective roles in an imine and a carbonyl group. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are essential for mapping the intricate network of connections within a molecule. Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates carbon atoms with their directly attached protons, providing a definitive link between the ¹H and ¹³C spectra.

While specific 2D NMR data for 4-Imidazolidinone, 2-imino-5,5-diphenyl- is not available in the cited literature, the expected correlations can be predicted based on its structure:

COSY: Cross-peaks would be expected between adjacent aromatic protons on the two phenyl rings, confirming the ortho, meta, and para relationships. No other significant correlations would be anticipated for the parent compound due to the lack of adjacent, non-equivalent protons.

HSQC: This experiment would show correlations between each aromatic carbon signal and the signal of the proton directly bonded to it. This is crucial for unambiguously assigning the complex aromatic region in both the ¹H and ¹³C spectra.

Application in Regio- and Stereochemical Assignments

NMR spectroscopy is a powerful tool for determining the regiochemistry and stereochemistry of derivatives. For instance, if a substituent is introduced onto one of the phenyl rings, 1D and 2D NMR can distinguish between the resulting ortho-, meta-, and para-isomers by analyzing the splitting patterns and correlations in the aromatic region.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which is critical for stereochemical assignments. For derivatives where new chiral centers are created, the relative stereochemistry can be deduced by measuring proton-proton coupling constants (J-values) and observing NOE correlations, which provide information on the dihedral angles and spatial arrangement of substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, thereby revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions that govern the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This technique has been successfully applied to several derivatives of the 5,5-diphenylimidazolidine core, providing valuable insights into their solid-state structures. nih.govnih.govresearchgate.net

Table 2: Crystallographic Data for Selected 5,5-diphenylimidazolidine Derivatives

| Parameter | 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one nih.gov | 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione researchgate.net |

| Formula | C₂₁H₁₇N₃O₂ | C₁₇H₁₆N₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | Data not provided | 6.2175 (2) |

| b (Å) | Data not provided | 15.5036 (5) |

| c (Å) | Data not provided | 15.3736 (5) |

| β (°) | Data not provided | 98.012 (1) |

| V (ų) | Data not provided | 1467.45 (8) |

| Z | Data not provided | 4 |

Note: Data sourced from studies on derivative compounds.

Analysis of Molecular Conformation and Packing

The data obtained from X-ray diffraction allows for a detailed analysis of the molecule's conformation and how it packs within the crystal. For the derivative 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, the five-membered imidazolidinone ring is reported to be slightly ruffled. nih.gov The dihedral angles between this central ring and the two pendant phenyl rings are significant, ranging from approximately 51° to 87°. nih.gov Similarly, in 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, the phenyl rings are inclined to the central five-membered ring by 60.03° and 63.04°. researchgate.net

Crystal packing is dictated by a network of intermolecular interactions. In the crystal structure of these derivatives, hydrogen bonding is a dominant feature. For example, N—H⋯O and O—H⋯N hydrogen bonds link molecules into chains or dimers. nih.govresearchgate.net These chains can be further consolidated by weaker interactions, such as C—H⋯O and C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, creating a layered and stable three-dimensional architecture. nih.govnih.govresearchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular structure of 4-Imidazolidinone, 2-imino-5,5-diphenyl- facilitates a variety of intermolecular interactions that are crucial in determining its solid-state packing and physical properties. The primary forces involved are hydrogen bonding and π-stacking.

Hydrogen Bonding: The molecule contains multiple sites capable of acting as hydrogen bond donors and acceptors. The imino group (-C=NH) and the ring nitrogen (-NH-) possess hydrogen atoms that can act as donors. The carbonyl group (C=O) and the nitrogen atoms within the heterocyclic ring are effective hydrogen bond acceptors. These interactions are key drivers for creating specific, ordered local structures in the solid state. stanford.edunih.gov The interplay between these donor and acceptor sites can lead to the formation of complex, three-dimensional networks, significantly influencing the compound's crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 4-Imidazolidinone, 2-imino-5,5-diphenyl-. The compound has a molecular formula of C₁₅H₁₃N₃O, corresponding to a molecular weight of approximately 251.28 g/mol and a precise monoisotopic mass of 251.105862047 Da. nih.gov

The fragmentation pattern in mass spectrometry provides valuable information about the compound's structural components. Upon ionization, the molecular ion ([M]⁺) is expected at an m/z of approximately 251. The fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the phenyl groups and the rupture of the imidazolidinone ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of 4-Imidazolidinone, 2-imino-5,5-diphenyl-

| Ion Description | Proposed Structure/Formula | m/z (approx.) |

| Molecular Ion | [C₁₅H₁₃N₃O]⁺ | 251 |

| Loss of a Phenyl Group | [M - C₆H₅]⁺ | 174 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Benzophenone Fragment | [C₁₃H₁₀O]⁺ | 182 |

| Cleavage of the Ring | Various smaller fragments | Varies |

Note: This table represents predicted fragmentation pathways. Actual fragmentation can be confirmed through tandem MS experiments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 4-Imidazolidinone, 2-imino-5,5-diphenyl-. The spectrum is expected to show distinct absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups include the N-H bonds of the imino and ring amine groups, the C=O bond of the carbonyl group, the C=N bond of the imino group, and the aromatic C-H and C=C bonds of the diphenyl substituents. The N-H stretching vibrations typically appear as sharp to medium bands in the 3500-3300 cm⁻¹ region. pressbooks.publibretexts.org The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band around 1715 cm⁻¹. libretexts.org The aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while the in-ring C=C stretching of the phenyl groups appears in the 1600-1450 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for 4-Imidazolidinone, 2-imino-5,5-diphenyl-

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Imine) | Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=O (Carbonyl) | Stretch | ~1715 |

| C=N (Imine) | Stretch | 1690 - 1640 |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 |

Chemical Reactivity and Transformation Studies of 4 Imidazolidinone, 2 Imino 5,5 Diphenyl

Reactivity of the Imino Group in 2-Iminoimidazolidinones

The exocyclic imino group in 2-iminoimidazolidinones is a key site for chemical modifications, readily participating in hydrolysis, condensation, and reduction reactions.

Hydrolysis Reactions

The hydrolysis of the imino group in 2-iminoimidazolidinones, particularly under acidic conditions, has been a subject of kinetic and mechanistic studies. Research on structurally related 4-imino-imidazolidin-2-ones reveals that acid-catalyzed hydrolysis leads to the formation of the corresponding hydantoin (B18101) derivatives as the primary products. rsc.orgresearchgate.net

The mechanism of this transformation involves the protonation of the exocyclic imino nitrogen, forming a reactive iminium ion. This is followed by the nucleophilic attack of a water molecule on the iminium carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of the more stable carbonyl group of the hydantoin ring. rsc.orgresearchgate.net

Kinetic studies on the acid-catalyzed hydrolysis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones have shown that the reaction is zero-order with respect to the hydrogen ion concentration. This is because the imine is fully protonated under the acidic conditions studied. The rate-determining step is the attack of water on the protonated imine, which proceeds through a transition state with a single positive charge. rsc.orgresearchgate.net A solvent kinetic isotope effect (kH/kD) of 1.72 suggests that the attack of water is concerted with proton transfer to a second water molecule. rsc.orgresearchgate.net

Table 1: Key Findings in the Hydrolysis of Iminoimidazolidinones

| Reactant | Conditions | Product | Kinetic Order (in H+) | Rate-Determining Step |

| 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones | 0.001–1 M HCl | Corresponding hydantoins | Zero-order | Attack of water on the protonated imine |

Condensation Reactions with Carbonyl Compounds and Hydrazines

The imino group of 2-iminoimidazolidinones can undergo condensation reactions with various electrophiles, such as carbonyl compounds and hydrazines, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

While specific studies on 4-Imidazolidinone, 2-imino-5,5-diphenyl- are limited, research on related 2-imino-thiazolidin-4-ones demonstrates their ability to condense with aromatic aldehydes. mdpi.com These reactions typically occur at the 5-position of the thiazolidinone ring, which is activated by the adjacent carbonyl group. However, the exocyclic imino group can also exhibit nucleophilic character and participate in condensation reactions. For instance, the condensation of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones with aromatic aldehydes, particularly those bearing electron-withdrawing groups like a nitro group, proceeds in good yields in the presence of acetic acid and anhydrous sodium acetate (B1210297) as a catalyst. mdpi.com This suggests that the imino group of 4-Imidazolidinone, 2-imino-5,5-diphenyl- could potentially react with aldehydes and ketones to form Schiff base-type products.

Reactions with hydrazines can lead to the formation of hydrazone derivatives or potentially induce ring transformation reactions, depending on the reaction conditions and the substitution pattern of the imidazolidinone ring. The nucleophilic nature of hydrazine (B178648) allows it to attack the electrophilic carbon of the imino group, leading to the displacement of the amino group and the formation of a new C=N-NH2 bond.

Reduction Transformations (e.g., Reductive Amination, Hydrogenation)

The imino group (C=N) of 2-iminoimidazolidinones can be reduced to the corresponding amino group (CH-NH) through various reduction methods, including catalytic hydrogenation and chemical reduction. This transformation is a valuable tool for the synthesis of N-substituted imidazolidinone derivatives.

A common method for the reduction of imines is reductive amination. This process involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by its reduction. masterorganicchemistry.com In the case of pre-formed imines like in 4-Imidazolidinone, 2-imino-5,5-diphenyl-, direct reduction is possible.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com Sodium borohydride is a versatile and mild reducing agent capable of reducing imines to their corresponding amines. researchgate.netdss.go.thorganic-chemistry.org The reaction typically proceeds by the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbon of the imino group. Subsequent protonation of the resulting anion yields the amine. youtube.com

Catalytic hydrogenation is another effective method for the reduction of imines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The reaction proceeds through the addition of hydrogen across the C=N double bond.

Reactions of the Imidazolidinone Ring System

The imidazolidinone ring itself can participate in a range of chemical transformations, including oxidation and substitution reactions, which can modify the core structure of the molecule.

Oxidation Pathways and Products

The oxidation of 2-imino-5,5-diphenyl-4-imidazolidinone can potentially occur at several sites, including the imino group and the imidazolidinone ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are known to oxidize a wide range of organic functional groups. libretexts.orglibretexts.org

The phenyl groups at the 5-position could also be susceptible to oxidation under harsh conditions, potentially leading to the formation of benzoic acid derivatives. libretexts.org The outcome of the oxidation reaction would be highly dependent on the choice of oxidizing agent and the reaction conditions.

Substitution Reactions on the Imidazolidinone Core

The imidazolidinone core of 4-Imidazolidinone, 2-imino-5,5-diphenyl- possesses nitrogen atoms that can potentially undergo substitution reactions, such as N-alkylation and N-acylation. These reactions would lead to the formation of derivatives with modified properties.

Studies on the related compound 5,5-diphenyl-2,4-imidazolidinedione (phenytoin) have shown that the nitrogen atom at the N3 position can be readily alkylated. semanticscholar.org This suggests that the NH group within the imidazolidinone ring of 2-imino-5,5-diphenyl-4-imidazolidinone could also be a site for electrophilic attack.

Furthermore, the exocyclic imino group can also be a target for substitution reactions. For example, acylation of the imino group could lead to the formation of N-acylated derivatives. The reaction of imidazolidine-2-thione with acyl chlorides in the presence of dimethylacetamide has been shown to result in mono- or di-acylated products, indicating the reactivity of the nitrogen atoms in the ring and the exocyclic group towards acylation. nih.gov

Ring-Opening and Ring-Expansion Transformations

The imidazolidinone ring in 2-imino-5,5-diphenyl-4-imidazolidinone is generally stable; however, it is susceptible to ring-opening under specific hydrolytic conditions. No significant ring-expansion transformations have been reported for this specific compound.

Ring-Opening:

The most notable ring-opening transformation is the hydrolysis of the exocyclic imino group, which converts the 2-imino-4-imidazolidinone into a 2,4-imidazolidinedione (hydantoin). Studies on analogous 4-imino-imidazolidin-2-ones in acidic conditions have shown that the imino group is hydrolyzed to a carbonyl group, yielding the corresponding hydantoin as the primary product. rsc.orgresearchgate.net This reaction proceeds through a tetrahedral intermediate, and the rate of hydrolysis can be influenced by substitution on the imidazolidinone ring. rsc.orgresearchgate.net

For 4-Imidazolidinone, 2-imino-5,5-diphenyl-, acid-catalyzed hydrolysis is expected to yield 5,5-diphenyl-2,4-imidazolidinedione, a well-known compound also known as phenytoin (B1677684). semanticscholar.orgresearchgate.net The reaction is initiated by the protonation of the exocyclic imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

| Reactant | Conditions | Product | Reference |

| 4-Imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones | 0.001–1 M HCl | Corresponding hydantoins | rsc.orgresearchgate.net |

| 2-Imino-5,5-diphenyl-4-imidazolidinone (Predicted) | Aqueous Acid (e.g., HCl) | 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) | semanticscholar.orgresearchgate.net |

More drastic conditions, such as heating in concentrated acid or strong base, could potentially lead to the cleavage of the amide bond within the ring, resulting in the formation of an amino acid derivative. researchgate.net However, the stability of the 5,5-diphenyl-substituted ring makes it relatively resistant to such degradation.

Electrophilic and Nucleophilic Behavior of 4-Imidazolidinone, 2-imino-5,5-diphenyl- and Analogues

The 2-imino-5,5-diphenyl-4-imidazolidinone scaffold possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents.

Nucleophilic Behavior:

The nucleophilicity of this compound is primarily associated with the nitrogen atoms. The exocyclic imino nitrogen and the endocyclic amide nitrogen (N-3) can act as nucleophiles. The N-1 nitrogen's nucleophilicity is somewhat diminished due to its amide character.

Analogous to the well-studied reactivity of 5,5-diphenyl-2,4-imidazolidinedione (phenytoin), the N-3 position is susceptible to attack by electrophiles such as alkylating and acylating agents. semanticscholar.org For instance, N-alkylation of the phenytoin core is a common strategy to modify its properties. semanticscholar.org It is therefore anticipated that 2-imino-5,5-diphenyl-4-imidazolidinone would undergo similar reactions at the N-3 position. The exocyclic imino group can also be a site for electrophilic attack, potentially leading to N-substituted derivatives.

Electrophilic Behavior:

The primary electrophilic center is the carbonyl carbon (C-4), which can be attacked by strong nucleophiles. Another potential electrophilic site is the imino carbon (C-2). Reactions with strong nucleophiles could potentially lead to ring-opening or addition products. Studies on related 5-imino-4-thioxoimidazolidines demonstrate their reactivity with various nucleophiles, including amines and hydrazine hydrate, which can lead to substitution at the electrophilic centers. tandfonline.com

| Site of Reaction | Type of Reagent | Expected Product | Reference (Analogous Systems) |

| N-3 (Amide Nitrogen) | Alkyl Halides, Acyl Chlorides | N-3 substituted derivatives | semanticscholar.org |

| Exocyclic Imino Nitrogen | Alkyl Halides, Acyl Chlorides | N-substituted imino derivatives | semanticscholar.org |

| C-4 (Carbonyl Carbon) | Strong Nucleophiles (e.g., Grignard reagents) | Addition to the carbonyl group | semanticscholar.org |

| C-2 (Imino Carbon) | Nucleophiles | Addition or substitution products | tandfonline.com |

Regioselectivity and Chemoselectivity in Transformations of 2-Iminoimidazolidinones

The presence of multiple reactive sites in 2-iminoimidazolidinones necessitates a consideration of regioselectivity and chemoselectivity in their transformations.

Regioselectivity:

In reactions with electrophiles, the primary competition is between the different nitrogen atoms. The N-3 position is generally more nucleophilic than the N-1 amide nitrogen, leading to preferential substitution at N-3. The exocyclic imino nitrogen also presents a reactive site, and the regioselectivity of its reaction versus the endocyclic nitrogens can be influenced by steric factors and the nature of the electrophile. In the synthesis of related substituted imidazolidin-2-ones, regioselectivity is a key factor, with the reaction outcome often depending on the specific reaction conditions and the nature of the substituents. nih.gov

Chemoselectivity:

Chemoselectivity becomes important when the molecule is subjected to reagents that can react with either the imine or the carbonyl group. For instance, with reducing agents, it may be possible to selectively reduce one of these groups. Similarly, with certain nucleophiles, there may be a preference for attack at the carbonyl carbon over the imino carbon, or vice versa. The specific conditions and the nature of the reagent will determine the chemoselectivity of the reaction. For example, in the synthesis of 5-arylidene-2-imino-4-thiazolidinones, the condensation reaction occurs selectively at the C-5 position, demonstrating high chemoselectivity. nih.govmdpi.com While this is a different ring system, it highlights how specific positions in such heterocyclic structures can be selectively targeted.

| Transformation | Competing Sites | Factors Influencing Selectivity | Reference (Analogous Systems) |

| N-Alkylation/Acylation | N-1, N-3, Exocyclic N | Electronic effects, Steric hindrance | semanticscholar.org |

| Nucleophilic Addition | C-2 (Imino), C-4 (Carbonyl) | Hardness/softness of the nucleophile, Reaction conditions | tandfonline.com |

| Condensation Reactions | C-5 Methylene (B1212753) group | Basicity of the catalyst, Nature of the aldehyde | nih.govmdpi.com |

Theoretical and Computational Investigations of 4 Imidazolidinone, 2 Imino 5,5 Diphenyl Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations allow for a detailed exploration of molecular characteristics, from ground-state geometries to the intricacies of reaction pathways.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the molecular structure, researchers can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For derivatives of 5,5-diphenyl-imidazolidine, studies show that DFT-optimized structures, often using the B3LYP functional with a 6–311G(d,p) basis set, are in good agreement with geometries determined experimentally via X-ray crystallography. researchgate.netnih.gov

The imidazolidine (B613845) ring in such compounds is typically oriented at significant dihedral angles with respect to the two phenyl rings. researchgate.netnih.gov For instance, in the related structure 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione, the dihedral angles between the central ring and the two phenyl rings are 79.10° and 82.61°, respectively, with the phenyl rings themselves being oriented at 62.06° to each other. researchgate.net

Electronic properties are chiefly understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.govmdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations help elucidate the electronic behavior that governs the molecule's interactions. mdpi.com

Table 1: Representative Geometric Parameters from DFT Calculations This table is illustrative of typical data obtained from DFT studies on related diphenyl-imidazolidine structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle 1 | Angle between the imidazolidine ring and Phenyl Ring 1 | ~79-83° |

| Dihedral Angle 2 | Angle between the imidazolidine ring and Phenyl Ring 2 | ~79-83° |

| Dihedral Angle 3 | Angle between the two phenyl rings | ~60-65° |

The way molecules pack together in a solid state is governed by a network of noncovalent interactions. DFT can be coupled with other computational tools, such as Hirshfeld surface analysis, to investigate these interactions. researchgate.netnih.gov This analysis helps to visualize and quantify the various intermolecular contacts that stabilize the crystal structure.

For derivatives of 5,5-diphenyl-imidazolidine, the most significant contributions to crystal packing typically come from hydrogen-hydrogen (H···H), carbon-hydrogen/hydrogen-carbon (C···H/H···C), and oxygen-hydrogen/hydrogen-oxygen (O···H/H···O) contacts. researchgate.net Van der Waals forces and hydrogen bonding are the dominant types of interactions. researchgate.netnih.gov Computational chemistry can also be used to estimate the energy of specific interactions, such as hydrogen bonds. In one study of a related compound, the energy of a C—H⋯O hydrogen bond was calculated to be -40.7 kJ mol⁻¹. researchgate.netnih.gov The analysis of non-covalent interactions is crucial for understanding the physical properties and polymorphism of the compound. researchgate.netnih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Based on data for 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione. researchgate.net

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 43.3% |

| C···H / H···C | 37.8% |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The 2-imino-4-imidazolidinone core contains an amino-imino moiety capable of tautomerization. DFT calculations can be used to investigate such proton transfer processes by determining the activation energy barriers for different pathways (e.g., direct transfer vs. solvent-assisted transfer). edu.krdresearchgate.net

By calculating the Gibbs free energy of transition states and intermediates, researchers can predict the most favorable reaction pathway and understand the kinetics of the process. researchgate.net This theoretical insight is invaluable for rationalizing observed product distributions and for designing new synthetic routes. For example, DFT has been used to clarify the mechanisms of cycloaddition reactions involving related heterocyclic systems, detailing the step-by-step process and the energies involved. mdpi.com

The reactivity of a molecule can be quantified using a set of descriptors derived from DFT calculations, often referred to as global reactivity indices. These indices are calculated from the energies of the HOMO and LUMO, which are related to the ionization potential (I) and electron affinity (A) of the molecule. mdpi.comresearchgate.net

Key global reactivity indices include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Higher hardness indicates lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

Electronegativity (χ): Describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. mdpi.com

Table 3: Global Reactivity Indices Derived from DFT

| Index | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / (2η) | Propensity for chemical reactions |

Molecular Dynamics Simulations

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding interactions. nih.gov

For a molecule like 4-Imidazolidinone, 2-imino-5,5-diphenyl-, MD simulations could be used to study its stability and flexibility in different solvent environments. When studying interactions with a biological target, such as a protein, MD simulations are essential for assessing the stability of the ligand-protein complex. nih.govresearchgate.net Key metrics obtained from these simulations include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation time, and the Root-Mean-Square Fluctuation (RMSF), which highlights the most flexible regions of the molecule. researchgate.net

Semi-Empirical Methods for Reaction Outcome Rationalization

Semi-empirical quantum mechanical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT. These methods simplify calculations by using parameters derived from experimental data. edu.krd While they are generally less accurate than DFT, their speed makes them suitable for studying very large molecular systems or for performing initial screenings of reaction pathways. They can provide valuable qualitative insights and help rationalize observed reaction outcomes by quickly estimating the relative stabilities of different products or intermediates. edu.krd

Hirshfeld Surface Analysis for Supramolecular Interactions

The analysis of the analogue reveals a variety of intermolecular contacts that are crucial for the stability of its crystal structure. These interactions are primarily dominated by hydrogen bonds and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

Key Intermolecular Contacts and Their Contributions:

A detailed examination of the fingerprint plots for the analogue highlights the prevalence of several key interactions:

C···H/H···C Contacts: These interactions, often associated with C-H···π interactions, also represent a major component of the intermolecular contacts. nih.gov The presence of two phenyl rings in the 5,5-diphenyl-imidazolidinone structure provides ample opportunity for such interactions, contributing to the stability of the crystal lattice.

O···H/H···O Contacts: These contacts are indicative of hydrogen bonding, a strong directional interaction that significantly influences the supramolecular architecture. In the analogue, these are observed as sharp spikes in the fingerprint plot, confirming their presence and importance. nih.gov

N···H/H···N Contacts: Similar to O···H/H···O contacts, these also represent hydrogen bonding interactions. The presence of nitrogen atoms in the imidazolidinone ring and the imino/amino group facilitates the formation of these bonds. nih.gov

Interactive Data Table of Intermolecular Contacts in a 2-amino-5,5-diphenyl-1H-imidazol-4(5H)-one Analogue

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 48.7% | Predominantly van der Waals forces, indicating close packing of molecules. |

| C···H/H···C | 28.9% | Primarily C-H···π interactions involving the phenyl rings. |

| O···H/H···O | 13.3% | Strong hydrogen bonding interactions involving the carbonyl oxygen. |

| N···H/H···N | 6.9% | Hydrogen bonding involving the nitrogen atoms of the imidazolidinone ring and the exocyclic amino group. |

Data derived from the Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. nih.gov

Based on this analysis of a close structural analogue, it can be inferred that the supramolecular structure of 4-Imidazolidinone, 2-imino-5,5-diphenyl- is likely dominated by a combination of hydrogen bonding involving the imino and amine protons and the carbonyl oxygen, as well as C-H···π and H···H interactions originating from the bulky phenyl substituents.

Computational Docking Studies for Ligand-Protein Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. While specific docking studies for 4-Imidazolidinone, 2-imino-5,5-diphenyl- are not extensively reported, the pharmacological potential of this class of compounds can be explored by examining docking studies of structurally related hydantoin (B18101) and imidazolidinone derivatives. These studies provide insights into the potential protein targets and the nature of the ligand-protein interactions.

Derivatives of 5,5-diphenylhydantoin, the core structure of the compound , have been investigated for their interactions with various protein targets, reflecting their diverse biological activities.

Potential Protein Targets and Binding Interactions:

Voltage-Gated Sodium Channels: 5,5-Diphenylhydantoin (phenytoin) is a known anticonvulsant that acts by modulating voltage-gated sodium channels. Docking studies of phenytoin (B1677684) derivatives with these channels have been performed to understand their mechanism of action. rsc.org These studies often reveal key interactions with amino acid residues in the channel pore, leading to its stabilization in an inactive state.

Opioid Receptors: Schiff base derivatives of 5,5'-diphenylhydantoin have been subjected to molecular docking analysis against opioid receptors (kappa, delta, and mu). nih.gov The results of these studies suggest that the hydantoin moiety can fit into the binding pockets of these receptors, forming hydrogen bonds and hydrophobic interactions with key residues. The binding affinities were found to correlate with the observed in-vivo anticonvulsant activity. nih.gov

α2-Adrenoceptors: 2-Iminoimidazolidine derivatives have been studied for their binding to α2-adrenoceptors. nih.gov These studies highlight the importance of the 2-iminoimidazolidine scaffold for achieving high binding affinity and selectivity.

Other Enzymes: Docking studies of 5-phenylhydantoins have also been conducted on enzymes such as matrix metalloproteinase 12 and aldose reductase, suggesting a broader range of potential biological targets for this class of compounds. rsc.org

Interactive Data Table of Docking Studies on Related Hydantoin Derivatives

| Compound Class | Protein Target | Key Interactions Observed | Potential Biological Activity |

| 5,5'-Diphenylhydantoin Schiff Bases | Opioid Receptors (kappa, delta) | Hydrogen bonding, hydrophobic interactions | Anticonvulsant |

| 5,5'-Diphenylhydantoin-conjugated Hemorphins | Voltage-Gated Sodium Channels | Interactions with channel pore residues | Anticonvulsant |

| 2-Iminoimidazolidine derivatives | α2-Adrenoceptors | High-affinity binding | Veinotonic |

| 5-Phenylhydantoins | Matrix Metalloproteinase 12, Aldose Reductase | Not specified | Various |

Applications in Organic Synthesis and Catalysis of 4 Imidazolidinone, 2 Imino 5,5 Diphenyl and Analogues

Organocatalysis Mediated by Imidazolidinone Derivatives

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has witnessed exponential growth, offering a powerful alternative to traditional metal-based catalysis. Among the various classes of organocatalysts, imidazolidinone derivatives have emerged as a cornerstone, particularly in the realm of asymmetric synthesis. These catalysts operate through the formation of transient iminium or enamine intermediates with carbonyl substrates, effectively modulating their reactivity and providing a chiral environment to control the stereochemical outcome of the reaction. The pioneering work in this area, particularly by David W.C. MacMillan, has established imidazolidinones as versatile and robust catalysts for a wide array of chemical transformations.

MacMillan's Imidazolidinone Organocatalysts in Asymmetric Reactions

Developed by Professor David MacMillan and his research group, imidazolidinone-based organocatalysts are designed to be general catalysts for a variety of asymmetric transformations. sigmaaldrich.com These catalysts, derived from natural amino acids like L-phenylalanine, are revered for their stability, ease of preparation, and effectiveness under mild, often aerobic conditions. ias.ac.injk-sci.comprinceton.edu The fundamental catalytic cycle involves the reversible condensation of the secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. This process forms a chiral iminium ion, which has a lower-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent carbonyl compound. ias.ac.injk-sci.comrsc.org This LUMO-lowering activation enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. ias.ac.inrsc.org Alternatively, the catalyst can react with saturated aldehydes to form nucleophilic enamine intermediates, which can then engage with various electrophiles. rsc.orgnih.gov This dual mode of activation has enabled the successful application of MacMillan's catalysts in a broad spectrum of asymmetric reactions. sigmaaldrich.com

The Diels-Alder reaction, a powerful carbon-carbon bond-forming cycloaddition, was one of the first transformations to be successfully rendered highly enantioselective using MacMillan's imidazolidinone catalysts. sigmaaldrich.comias.ac.in In his seminal work, MacMillan reported that catalysts such as (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride could effectively catalyze the reaction between α,β-unsaturated aldehydes and various dienes. sigmaaldrich.com The formation of the iminium ion from the aldehyde and the catalyst lowers the LUMO of the dienophile, accelerating the [4+2] cycloaddition. sigmaaldrich.comias.ac.in This strategy provides cycloadducts in excellent yields and with high levels of enantioselectivity. sigmaaldrich.com For instance, the reaction between cinnamaldehyde (B126680) and cyclopentadiene, catalyzed by 5 mol% of the imidazolidinone catalyst, yielded the corresponding endo and exo products with 93% enantiomeric excess (ee) for each. ias.ac.injk-sci.com

Table 1: Imidazolidinone-Catalyzed Asymmetric Diels-Alder Reaction sigmaaldrich.comias.ac.injk-sci.com

| Diene | Dienophile (α,β-Unsaturated Aldehyde) | Catalyst | Yield (%) | endo:exo ratio | ee (%) (endo/exo) |

|---|---|---|---|---|---|

| Cyclopentadiene | Cinnamaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 91 | 1:1.3 | 93/93 |

| Cyclopentadiene | Acrolein | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 85 | 10:1 | 90/86 |

1,3-Dipolar Cycloadditions

The iminium ion activation strategy has been successfully extended to asymmetric 1,3-dipolar cycloadditions. sigmaaldrich.com This reaction allows for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active molecules. By catalyzing the reaction of α,β-unsaturated aldehydes with nitrones, MacMillan and coworkers demonstrated the formation of isoxazolidine (B1194047) products with high diastereoselectivity and enantioselectivity. chemarticle.com The use of second-generation MacMillan catalysts has been shown to significantly accelerate the reaction, reducing reaction times while maintaining excellent stereocontrol. acs.org The catalyst lowers the LUMO of the unsaturated aldehyde, facilitating its reaction with the 1,3-dipole (the nitrone). chemarticle.com

Table 2: Asymmetric 1,3-Dipolar Cycloaddition of Nitrones to α,β-Unsaturated Aldehydes chemarticle.comacs.org

| Nitrone | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | dr (exo:endo) | ee (%) (exo) |

|---|---|---|---|---|---|

| C-Phenyl-N-methylnitrone | Crotonaldehyde | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 81 | >20:1 | 95 |

| C-Phenyl-N-methylnitrone | Cinnamaldehyde | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 95 | >20:1 | 97 |

Friedel-Crafts Alkylations

MacMillan's imidazolidinone catalysts have proven to be highly effective in mediating enantioselective Friedel-Crafts alkylations. sigmaaldrich.com This powerful C-C bond-forming reaction involves the addition of electron-rich aromatic compounds (like pyrroles, indoles, and anilines) to electrophilic species. princeton.edursc.org In this context, the catalyst activates α,β-unsaturated aldehydes via iminium ion formation, allowing for the conjugate addition of the aromatic nucleophile. princeton.edu This approach represents the first example of an enantioselective conjugate pyrrole (B145914) addition using a chiral amine catalyst. princeton.edu For the alkylation of indoles, an optimized catalyst structure, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, was identified to provide superior results. sigmaaldrich.com This methodology was instrumental in the total synthesis of (–)-flustramine B. sigmaaldrich.com

Table 3: Organocatalytic Friedel-Crafts Alkylation of Pyrroles with α,β-Unsaturated Aldehydes princeton.edunih.gov

| Pyrrole | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-Methylpyrrole | Cinnamaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone TFA salt | 83 | 90 |

| N-Methylpyrrole | Crotonaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone TFA salt | 75 | 93 |

α-Chlorination and α-Fluorination Reactions

The direct enantioselective α-halogenation of carbonyl compounds is a significant transformation in organic synthesis, providing access to valuable chiral building blocks. MacMillan's group developed the first direct enantioselective catalytic α-chlorination and α-fluorination of aldehydes using enamine catalysis. nih.govnih.gov In this catalytic cycle, the imidazolidinone catalyst reacts with a saturated aldehyde to form a chiral enamine intermediate. rsc.org This nucleophilic enamine then attacks an electrophilic halogen source, such as a perchlorinated quinone for chlorination or N-fluorobenzenesulfonimide (NFSI) for fluorination, to generate the α-halogenated aldehyde with high enantioselectivity. rsc.orgnih.govnih.gov This organocatalytic strategy accommodates a wide range of aldehyde substrates and can be performed with catalyst loadings as low as 2.5-5 mol%. nih.govnih.gov

Table 4: Enantioselective Organocatalytic α-Halogenation of Aldehydes nih.govnih.gov

| Aldehyde | Halogen Source | Catalyst | Reaction | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Propanal | Perchlorinated quinone | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | α-Chlorination | 83 | 92 |

| 3-Phenylpropanal | Perchlorinated quinone | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | α-Chlorination | 99 | 95 |

| 3-Phenylpropanal | N-Fluorobenzenesulfonimide (NFSI) | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | α-Fluorination | 83 | 99 |

Intramolecular Michael Additions

The intramolecular Michael addition, or conjugate addition, is a key reaction for the construction of cyclic systems. Imidazolidinone organocatalysts have been effectively employed to control the stereochemistry of these cyclizations. sigmaaldrich.com List has reported the use of a MacMillan imidazolidinone catalyst for intramolecular Michael reactions involving aldehydes and enones. chigroup.siteacs.org The catalyst operates through enamine formation with the aldehyde, which then acts as a nucleophile, attacking the tethered Michael acceptor. This process allows for the synthesis of cyclic products with high levels of stereocontrol. While much of the early work with imidazolidinones focused on iminium ion activation for intermolecular reactions, their utility in enamine-mediated intramolecular processes highlights the versatility of this catalyst class. chigroup.siteacs.org This methodology has been applied to the asymmetric synthesis of natural products like solanapyrone D.

Table 5: Imidazolidinone-Catalyzed Intramolecular Michael Addition chigroup.siteacs.org

| Substrate | Catalyst | Product Ring Size | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-(3-Oxobutyl)cyclohexanecarbaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 6 | 95 | 93 |

| Hept-6-en-2-onal | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | 88 | 96 |

Photochemical Enantioselective α-Alkylation Protocols

A notable advancement in the application of imidazolidinone-based organocatalysts is in the domain of photochemical enantioselective α-alkylation of aldehydes. This methodology merges the principles of organocatalysis and photoredox catalysis to achieve the formation of α-alkylated aldehydes with high enantioselectivity. researchgate.netresearchgate.net In these dual catalytic systems, a chiral imidazolidinone catalyst facilitates the formation of a chiral enamine intermediate from an aldehyde. iciq.org Simultaneously, a photocatalyst, upon excitation by visible light, promotes the generation of a radical species from an alkyl halide. researchgate.net The chiral enamine then stereoselectively traps the generated radical, leading to the formation of a new carbon-carbon bond. iciq.org

Recent developments have also demonstrated that in some cases, the chiral enamine intermediate itself can participate directly in the photoexcitation process, obviating the need for an external photocatalyst. iciq.orgnih.gov This can occur through the formation of a photoactive electron donor-acceptor (EDA) complex between the enamine and the alkyl halide. iciq.orgnih.gov This approach allows for the generation of radicals under mild conditions, with the ground state chiral enamine providing effective stereocontrol over the radical trapping process. iciq.org This synergistic approach has been successfully applied to the synthesis of a variety of enantioenriched α-alkylated derivatives. researchgate.net

Key features of these protocols are summarized in the table below:

| Feature | Description |

| Catalysis | Synergistic use of organocatalysis (imidazolidinone) and photocatalysis. researchgate.net |

| Mechanism | Formation of a chiral enamine intermediate that stereoselectively traps a photochemically generated radical. iciq.org |

| Light Source | Typically visible light from sources such as compact fluorescent lamps (CFL). princeton.edu |

| Stereocontrol | The chiral imidazolidinone catalyst dictates the enantioselectivity of the radical trapping step. iciq.org |

| Scope | Applicable to a range of aldehydes and electron-poor organic halides. researchgate.neticiq.org |

Mechanism of Action in Organocatalytic Cycles (e.g., Iminium Ion, Dienamine Activation)

Imidazolidinone-based organocatalysts, pioneered by MacMillan, primarily operate through two key activation modes: iminium ion activation and enamine activation. jk-sci.com In the context of reactions with α,β-unsaturated aldehydes, the secondary amine of the imidazolidinone catalyst condenses with the aldehyde to form a chiral iminium ion intermediate. jk-sci.com This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, enhancing its reactivity towards nucleophiles in reactions such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and Michael additions. jk-sci.com

The steric environment created by the substituents on the imidazolidinone backbone effectively shields one face of the iminium ion, directing the approach of the nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. princeton.edu

In the case of photochemical α-alkylation of aldehydes, the mechanism proceeds through enamine activation. The chiral imidazolidinone catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. iciq.org This enamine can then engage in a photochemical cycle, as described in the previous section, to achieve enantioselective α-functionalization. iciq.orgnih.gov

The general catalytic cycle for iminium ion activation is depicted below:

| Step | Description |

| 1. Iminium Ion Formation | Condensation of the chiral imidazolidinone catalyst with an α,β-unsaturated aldehyde. |

| 2. Nucleophilic Attack | The activated iminium ion reacts with a nucleophile (e.g., a diene). |

| 3. Product Formation | The resulting intermediate is hydrolyzed to release the product. |

| 4. Catalyst Regeneration | The chiral imidazolidinone catalyst is regenerated, completing the catalytic cycle. princeton.edu |

Development of Novel Imidazolidinone-Based Organocatalysts

Research in the field of imidazolidinone organocatalysis has also focused on the development of new catalyst architectures to improve reactivity, selectivity, and broaden the scope of their applications. cardiff.ac.uk Efforts have been made to synthesize novel catalysts by incorporating electron-withdrawing groups into the imidazolidinone scaffold. cardiff.ac.uk The introduction of such groups can modulate the electronic properties of the catalyst, influencing both the rate of the reaction and the enantioselectivity of the transformation. cardiff.ac.uk

Furthermore, the development of more practical and efficient synthetic routes to these catalysts has been a significant area of investigation. This includes the creation of one-step, air- and water-tolerant methods for the preparation of well-known imidazolidinone catalysts, such as those developed by MacMillan. cardiff.ac.uk These advancements are crucial for making these powerful catalytic tools more accessible for both academic research and industrial applications. The overarching goal is to design catalysts with high turnover numbers and exceptional levels of stereoselectivity. cardiff.ac.uk

Role as Chiral Auxiliaries in Asymmetric Synthesis

Beyond their role as catalysts, chiral imidazolidinone derivatives, specifically imidazolidin-2-ones, have proven to be effective chiral auxiliaries in asymmetric synthesis. journals.co.za A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and potentially recycled.

Imidazolidin-2-one auxiliaries are valued for several key features. They often impart a high degree of crystallinity to their derivatives, which can be advantageous for the purification of diastereomeric products. journals.co.za Additionally, the heterocyclic ring of the imidazolidin-2-one is generally resistant to nucleophilic ring-opening, a problem that can be encountered with other auxiliaries like the Evans oxazolidin-2-ones. journals.co.za This robustness allows for a wider range of reaction conditions to be employed.

These auxiliaries have demonstrated excellent stereocontrol in various transformations, including aldol (B89426) reactions, providing access to α,α-disubstituted β-hydroxycarbonyl units with high diastereoselectivity. journals.co.za The choice of substituents on the imidazolidinone auxiliary can be tuned to achieve optimal results with different classes of substrates, such as aromatic versus aliphatic aldehydes. journals.co.za

Strategic Use as Synthetic Intermediates and Building Blocks

The structural framework of 4-imidazolidinone, 2-imino-5,5-diphenyl- and its analogues makes them valuable intermediates for the synthesis of more complex molecules.

Precursors to Functionalized Heterocyclic Compounds

Imidazolidinones serve as versatile precursors for the synthesis of a variety of functionalized heterocyclic compounds. nih.govmdpi.com For instance, synthetic routes have been developed to produce enantioenriched gem-disubstituted 4-imidazolidinones starting from 2-thiohydantoin. nih.gov These methodologies allow for the construction of chiral 4-imidazolidinones bearing fully substituted tertiary stereocenters, which are of interest in medicinal chemistry. nih.gov The imidazolidinone core can be further functionalized, and the protecting groups on the nitrogen atoms can be selectively removed, enabling the synthesis of diverse derivatives. nih.gov The inherent reactivity of the imidazolidinone ring system allows for its transformation into other heterocyclic structures, expanding its utility as a synthetic building block. mdpi.com

Formation of Imidazole (B134444) N-Oxides from Oxidation Reactions

While the direct oxidation of 4-Imidazolidinone, 2-imino-5,5-diphenyl- to an imidazole N-oxide is not extensively detailed, related transformations within imidazole chemistry provide insights into such possibilities. Imidazole N-oxides are valuable synthetic intermediates for the functionalization of the imidazole ring. researchgate.netnih.gov The N-oxide group can act as a directing group and can be readily transformed into other functionalities. nih.gov Generally, the synthesis of imidazole N-oxides can be achieved through various methods, and their subsequent reactions, such as cycloadditions and substitutions, lead to a diverse array of imidazole derivatives. researchgate.netnih.gov The conversion of imidazolium (B1220033) salts to 2-imidazolones through oxidation suggests that the imidazolidinone core is susceptible to oxidative transformations. nih.gov

Q & A

What are the recommended synthetic routes for preparing 4-Imidazolidinone, 2-imino-5,5-diphenyl- and its derivatives?

Level: Basic

Methodological Answer:

The synthesis of 4-imidazolidinone derivatives typically involves allylic alkylation strategies to introduce α,α-disubstituted α-amino acid frameworks. For example, allylic alkylation of imidazolidinones with electrophiles (e.g., bromides or iodides) under palladium catalysis enables the incorporation of diverse substituents at the 5,5-diphenyl positions . Additionally, multi-step protocols for 2,4,5-trisubstituted imidazoles can be adapted by substituting phenyl groups at the 4- and 5-positions via cyclocondensation of diketones with aldehydes and ammonium acetate . Key considerations include optimizing solvent polarity (e.g., DMF or THF) and reaction temperature to minimize side products.

How can spectroscopic techniques confirm the structural integrity of 4-Imidazolidinone derivatives?

Level: Basic

Methodological Answer:

Structural validation requires a combination of:

- NMR Spectroscopy : H NMR can identify proton environments (e.g., imino NH at δ 8–10 ppm), while C NMR confirms carbonyl (C=O) and aromatic carbons.

- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm) and N–H (3200–3400 cm) confirm core functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with diphenyl substitution .

For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and packing motifs .

What in vitro biological assays are suitable for evaluating the anticancer potential of this compound?

Level: Basic

Methodological Answer:

Preliminary anticancer screening should include:

- Cell Viability Assays : MTT or CCK-8 assays on colorectal cancer cell lines (e.g., HCT-116) to measure IC values .

- Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activity assays to quantify ROS-dependent apoptotic pathways .

- ROS Measurement : Dichloro-dihydro-fluorescein diacetate (DCFH-DA) probes can track intracellular ROS levels post-treatment .

Dose-response curves and time-course experiments are critical to distinguish cytotoxic effects from off-target responses.

What experimental design strategies optimize reaction conditions for synthesizing 4-Imidazolidinone derivatives?

Level: Advanced

Methodological Answer:

Factorial design (e.g., 2 or Box-Behnken) is optimal for multivariate optimization. Key steps include:

- Factor Selection : Variables such as catalyst loading, temperature, and solvent ratio.

- Response Surface Methodology (RSM) : Models yield or purity as a function of input parameters.

- Validation : Confirm predicted optimal conditions (e.g., 0.5 mol% Pd catalyst, 60°C) with triplicate runs .

For example, a 3-factor design could reduce the number of experiments by 50% while identifying synergistic effects between solvent polarity and reaction time .

How can researchers resolve discrepancies in ROS-dependent apoptosis data across cell lines?

Level: Advanced

Methodological Answer:

Contradictions may arise due to cell-specific redox buffering capacities or variations in JNK/p38 signaling. Mitigation strategies include:

- ROS Scavenger Controls : Use N-acetylcysteine (NAC) to confirm ROS-specific effects .

- Transcriptomic Profiling : RNA-seq or qPCR to compare stress-response gene expression (e.g., NRF2, SOD1) across cell lines.

- Kinase Inhibition Studies : Co-treatment with SP600125 (JNK inhibitor) validates pathway dependency .

Normalizing data to baseline ROS levels (via flow cytometry) and using isogenic cell pairs (e.g., wild-type vs. antioxidant gene knockouts) enhances reproducibility.

What computational approaches predict the reactivity and stability of 4-Imidazolidinone derivatives?

Level: Advanced

Methodological Answer:

Emerging AI-driven methods include:

- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in alkylation reactions.

- Machine Learning (ML) : Train neural networks on existing reaction datasets to forecast optimal solvents/catalysts.

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to assess solubility and degradation pathways .

Integration with platforms like COMSOL Multiphysics enables real-time optimization of reaction parameters (e.g., pressure, stirring rate) in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.